1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol

Lipophilicity Drug Design Antifungal SAR

This imidazol-2-yl tertiary alcohol provides distinct pKa (12.60), XLogP3 (1.6), and hydrogen-bonding capacity versus 1-substituted azoles. Essential for SAR exploration, QSAR model training, and neutral-azole drug-delivery studies. Supplied at 95% purity for R&D. Request a quote.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 1955561-45-1
Cat. No. B1446116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol
CAS1955561-45-1
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C2=NC=CN2)O
InChIInChI=1S/C12H14N2O/c1-2-12(15,11-13-8-9-14-11)10-6-4-3-5-7-10/h3-9,15H,2H2,1H3,(H,13,14)
InChIKeyWZSHBXMXHOWDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Imidazol-2-yl)-1-phenylpropan-1-ol (CAS 1955561-45-1) Procurement Baseline: A Tertiary Alcohol Azole Building Block


1-(1H-Imidazol-2-yl)-1-phenylpropan-1-ol (CAS 1955561-45-1) is a synthetic, small-molecule tertiary alcohol belonging to the hydroxypropyl-imidazole class. It features a phenyl ring and an imidazole moiety linked via a central carbon bearing both a hydroxyl and an ethyl group. This specific substitution pattern places it within a chemical space explored in patent literature for antimycotic agents [1]. Key computed properties include a molecular weight of 202.25 g/mol, an XLogP3 of 1.6, and a predicted pKa of 12.60, which collectively define its physicochemical profile and differentiate it from simpler azole analogs [2]. The compound is typically supplied at 95% purity for research use [2].

Why 1-(1H-Imidazol-2-yl)-1-phenylpropan-1-ol Cannot Be Simply Swapped for a Generic Azole Analog


High-strength differential evidence from direct head-to-head biological comparisons is not available for this specific compound as of April 2026. However, generic substitution fails because even among structurally close azole alcohols, small variations in regiochemistry and substitution generate quantifiable differences in physicochemical properties critical for drug design. For instance, the target compound's imidazol-2-yl (rather than imidazol-1-yl) attachment alters its hydrogen-bonding capacity, pKa, and lipophilicity relative to clinically established azoles such as miconazole and fluconazole [1]. These property shifts directly impact solubility, permeability, and target-binding potential, meaning that procurement for structure-activity relationship (SAR) studies or synthetic elaboration cannot assume bioisosteric equivalence without experimental verification [2].

Quantitative Evidence Guide for 1-(1H-Imidazol-2-yl)-1-phenylpropan-1-ol: Property-Driven Differentiation


Moderate Lipophilicity (XLogP3 1.6) Bridges the Gap Between Polar Fluconazole and Lipophilic Miconazole

The computed XLogP3 for 1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol is 1.6, determined by the XLogP3 algorithm and reported in PubChem [1]. This places its lipophilicity substantially below that of the first-generation imidazole antifungal miconazole (XLogP3 6.1) [2] and above that of the oral triazole fluconazole (XLogP3 0.5) [3]. The intermediate lipophilicity implies a differentiated solubility–permeability balance that is neither as water-soluble as fluconazole nor as membrane-retentive as miconazole.

Lipophilicity Drug Design Antifungal SAR

Exceptionally High pKa (12.60) Confers Predominantly Neutral Species at Physiological pH, Distinct from Miconazole's Partially Ionized State

The predicted acid dissociation constant (pKa) for 1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol is 12.60 ± 0.29, as estimated by ACD/Labs and reported via chemical databases . In contrast, the imidazole nitrogen in miconazole has a reported pKa of approximately 6.7 [1]. At physiological pH 7.4, the target compound remains >99.99% neutral, whereas miconazole exists as a 17:83 mixture of neutral-to-protonated species. This difference fundamentally alters solubility–pH profiles and potential for salt formation.

Acid-Base Character Imidazole pKa pH-Dependent Solubility

Balanced Hydrogen-Bond Donor/Acceptor Count (2/2) Provides a Scaffold with Distinct Solubility and Pharmacophore Characteristics

This compound possesses 2 hydrogen-bond donors (the alcohol OH and the imidazole NH) and 2 hydrogen-bond acceptors (the alcohol oxygen and the imidazole =N–), as computed from its 2D structure [1]. By comparison, miconazole has 0 hydrogen-bond donors and 3 acceptors [2], while fluconazole has 1 donor and 7 acceptors [3]. The 2-donor/2-acceptor profile places the target compound in a unique region of the hydrogen-bond map, suggesting a different solvation and target-interaction pattern relative to the common clinical comparators.

Hydrogen Bonding Pharmacophore Mapping Rule of Five

Imidazol-2-yl Regiochemistry Distinguishes the Compound from the Prevalent Imidazol-1-yl Antifungal Scaffolds

The imidazole ring in 1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol is attached via the 2-position, whereas the vast majority of clinically used imidazole antifungals (e.g., miconazole, clotrimazole, econazole) carry the pharmacophore at the 1-position [1]. The imidazol-2-yl structure presents the basic nitrogen (N-3) in a distinct steric and electronic environment, which has been shown in related heterocyclic systems to alter heme-iron coordination geometry in CYP51 inhibition models [2]. No direct enzymatic data are available for the target compound, but the regiochemical difference provides a structural rationale for differentiated biochemical behavior.

Regiochemistry CYP51 Inhibition Metal Coordination

Optimal Research and Procurement Scenarios for 1-(1H-Imidazol-2-yl)-1-phenylpropan-1-ol


Lead-Optimization Scaffold with Intermediate Lipophilicity for Antifungal or Antiparasitic SAR

With an XLogP3 of 1.6, this compound occupies a lipophilicity space between polar fluconazole (XLogP3 0.5) and highly lipophilic miconazole (XLogP3 6.1) [1]. This property profile, as identified in Section 3, makes it a candidate scaffold for medicinal chemistry teams seeking to improve solubility while retaining sufficient membrane permeability for intracellular target engagement. Procurement is justified when standard SAR sets built around 1-substituted imidazoles fail to explore this central lipophilicity range.

pH-Dependent Formulation and Salt-Screening Studies Exploring Non-Basic Azoles

The predicted pKa of 12.60 indicates that the compound remains >99.99% neutral at physiological pH, in sharp contrast to miconazole (pKa ~6.7) [2]. This property, discussed in Section 3's evidence, makes it a valuable tool compound for formulation scientists investigating drug delivery systems for neutral azole entities, where pH-dependent solubility and salt formation are key parameters. Its procurement is specifically warranted when the goal is to study absorption behavior of non-ionizable imidazole derivatives.

Synthetic Building Block for 2-Substituted Imidazole Libraries Targeting CYP51 or Other Heme Proteins

The imidazol-2-yl regiochemistry, highlighted in Section 3, provides a synthetic handle for creating focused libraries that deviate from the predominant imidazol-1-yl architecture of clinical antifungals [3]. Medicinal chemists exploring novel heme-binding modes or seeking to overcome CYP51 mutations that affect 1-substituted azole binding can procure this compound as a core intermediate for further functionalization, including esterification, etherification, or Grignard-based elaboration.

Computational Chemistry and Molecular Docking Reference Compound for Secondary Alcohol Azole Training Sets

The combination of 2 hydrogen-bond donors, 2 acceptors, and a stereochemically defined tertiary alcohol center provides a well-characterized physicochemical profile (Section 3) suitable for inclusion in computational model training sets. Procurement is recommended for groups developing QSAR or machine learning models for azole bioactivity prediction, where the inclusion of this compound helps fill the structural gap between simple imidazole fragments and complex drug-like molecules with defined hydrogen-bonding patterns.

Quote Request

Request a Quote for 1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.